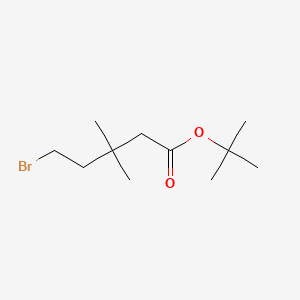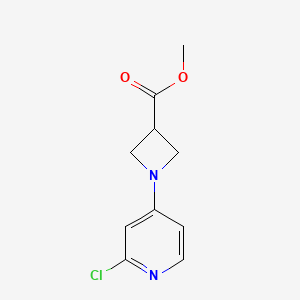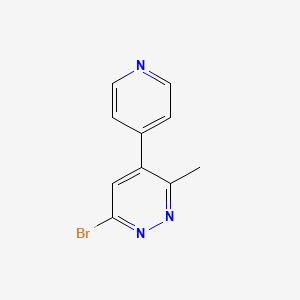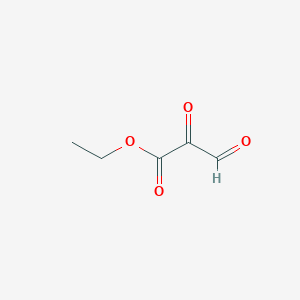![molecular formula C7H20ClNSi B13453227 Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
Methyl[3-(trimethylsilyl)propyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[3-(trimethylsilyl)propyl]amine hydrochloride is a chemical compound characterized by the presence of a trimethylsilyl group attached to a propylamine backbone. This compound is notable for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(trimethylsilyl)propyl]amine hydrochloride typically involves the reaction of 3-(trimethylsilyl)propylamine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl[3-(trimethylsilyl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Oxidation and Reduction: The amine group in the compound can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Oxidation Products: Imines or oximes can be formed through oxidation.
Reduction Products: Secondary amines are typically the major products of reduction reactions.
Aplicaciones Científicas De Investigación
Methyl[3-(trimethylsilyl)propyl]amine hydrochloride finds extensive applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines in multi-step synthesis.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific structural features for activity.
Industry: The compound is employed in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final products.
Mecanismo De Acción
The mechanism by which Methyl[3-(trimethylsilyl)propyl]amine hydrochloride exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a steric hindrance, protecting reactive sites on the molecule and facilitating selective reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial.
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Ethylamine: Similar structure but with an ethyl group instead of a propyl group.
Trimethylsilyl Propylamine: Lacks the methyl group on the amine.
Uniqueness: Methyl[3-(trimethylsilyl)propyl]amine hydrochloride is unique due to the presence of both a trimethylsilyl group and a methyl group on the amine. This dual functionality allows for versatile applications in synthesis and material science, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H20ClNSi |
|---|---|
Peso molecular |
181.78 g/mol |
Nombre IUPAC |
N-methyl-3-trimethylsilylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H19NSi.ClH/c1-8-6-5-7-9(2,3)4;/h8H,5-7H2,1-4H3;1H |
Clave InChI |
DUDYDPUYBZUVBR-UHFFFAOYSA-N |
SMILES canónico |
CNCCC[Si](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
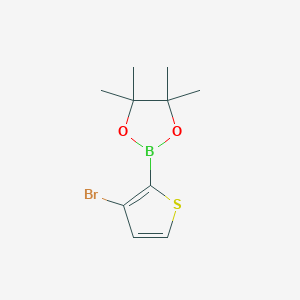
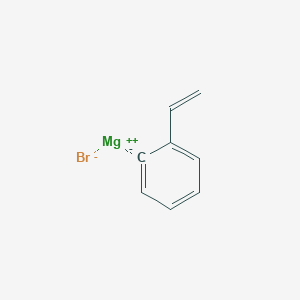

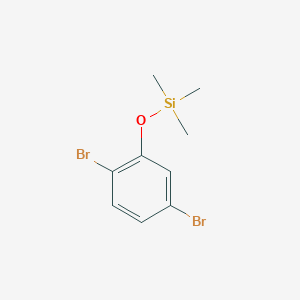
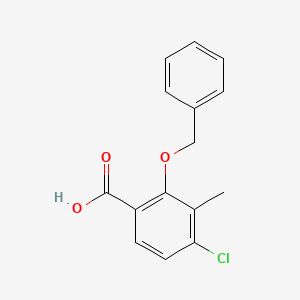

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

